(2S)-{[(4-nitrophenyl)acetyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid is an organic compound that features both nitrophenyl and phenylacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitrophenyl)acetamido]-2-phenylacetic acid typically involves the reaction of 4-nitroaniline with phenylacetic acid derivatives. One common method includes the condensation of 4-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction yields the desired compound through a series of steps involving nucleophilic substitution and subsequent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or amino derivative.
Reduction: The major product is the amino derivative of the compound.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[2-(4-nitrophenyl)acetamido]-2-phenylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or proteins, leading to inhibition or activation of specific pathways. The phenylacetic acid moiety can also interact with cellular receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside: This compound is used as a substrate for enzyme assays and has similar structural features.
4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside: Another similar compound used in biochemical research.
Uniqueness
2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid is unique due to its combination of nitrophenyl and phenylacetic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-nitrophenyl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C16H14N2O5/c19-14(10-11-6-8-13(9-7-11)18(22)23)17-15(16(20)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,17,19)(H,20,21)/t15-/m0/s1 |
InChI Key |
YURZNYBGXWPILC-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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